Cas no 83067-20-3 (5-(tert-Butyldimethylsilyloxy)-1-pentanol)

5-(tert-Butyldimethylsilyloxy)-1-pentanol structure
83067-20-3 structure
5-(tert-Butyldimethylsilyloxy)-1-pentanol
83067-20-3
C11H26O2Si
218.408444881439
MFCD00187970
720331
24867254

5-(tert-Butyldimethylsilyloxy)-1-pentanol Properties

Names and Identifiers

    • 5-((tert-Butyldimethylsilyl)oxy)pentan-1-ol
    • 1-Pentanol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
    • 5-(TERT-BUTYLDIMETHYLSILYLOXY)-1-PENTANOL
    • 5-[tert-butyl(dimethyl)silyl]oxypentan-1-ol
    • 5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-pentanol (ACI)
    • 5-(tert-Butyldimethylsilyloxy)pentanol
    • 5-[(tert-Butyldimethylsilanyl)oxy]pentan-1-ol
    • ZPADIAOSJBISTI-UHFFFAOYSA-N
    • 5-(t-butyldimethylsilyloxy)-1-pentanol
    • SY240011
    • AS-47655
    • 5-(tert-butyldimethyl-silanyloxy)pentan-1-ol
    • 5-(tert-butyldimethylsilyloxy)pentan-1-ol
    • 5-(tert-butyldimethyl-silyloxy)pentan-1-ol
    • 5-[(tert-Butyldimethylsilyl)oxy]-1-pentanol
    • DB-006919
    • DTXSID80394272
    • 5-(tert-Butyldimethylsilyloxy)-1-pentanol, 90%
    • 5-t-butyldimethylsilyloxy-1-pentanol
    • MFCD00187970
    • 5-[(tert-butyldimethylsilyl)oxy]pentan-1-ol
    • 5-(tert-butyldimethylsilanyloxy)pentan-1-ol
    • SCHEMBL200311
    • 5-(t-butyldimethylsilyloxy)pentanol
    • 5-(tert-butyl-dimethyl-silanyloxy)-pentanol
    • AKOS015841093
    • F14950
    • 83067-20-3
    • +Expand
    • MFCD00187970
    • ZPADIAOSJBISTI-UHFFFAOYSA-N
    • 1S/C11H26O2Si/c1-11(2,3)14(4,5)13-10-8-6-7-9-12/h12H,6-10H2,1-5H3
    • OCCCCCO[Si](C(C)(C)C)(C)C

Computed Properties

  • 218.170207g/mol
  • 0
  • 1
  • 2
  • 7
  • 218.170207g/mol
  • 218.170207g/mol
  • 29.5Ų
  • 14
  • 150
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0

Experimental Properties

  • 3.17080
  • 29.46000
  • n20/D 1.442(lit.)
  • 140 °C/6 mmHg(lit.)
  • Not available
  • 0.0±1.1 mmHg at 25°C
  • Fahrenheit: >235.4 ° f
    Celsius: >113 ° c
  • liquid
  • Not determined
  • 0.885 g/mL at 25 °C(lit.)

5-(tert-Butyldimethylsilyloxy)-1-pentanol Security Information

5-(tert-Butyldimethylsilyloxy)-1-pentanol Customs Data

  • 2931900090
  • China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

5-(tert-Butyldimethylsilyloxy)-1-pentanol Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003MOR-1g
5-(tert-Butyldimethylsilyloxy)-1-pentanol
83067-20-3 95%
1g
$12.00 2024-04-21
A2B Chem LLC
AB68571-1g
5-(tert-Butyldimethylsilyloxy)-1-pentanol
83067-20-3 95%
1g
$19.00 2024-04-19
Aaron
AR003MX3-250mg
5-(tert-Butyldimethylsilyloxy)-1-pentanol
83067-20-3 98%
250mg
$5.00
abcr
AB464148-1 g
5-(tert-Butyldimethylsilyloxy)-1-pentanol; 90%
83067-20-3
1g
€156.10
Ambeed
A156614-250mg
5-((tert-Butyldimethylsilyl)oxy)pentan-1-ol
83067-20-3 95%
250mg
$7.0 2024-07-24
eNovation Chemicals LLC
Y0991487-25g
5-((tert-butyldimethylsilyl)oxy)pentan-1-ol
83067-20-3 95%
25g
$600 2022-09-10
Key Organics Ltd
AS-47655-5G
5-(tert-butyldimethylsilyloxy)-1-pentanol
83067-20-3 >90%
5g
£201.00 2023-09-08
TRC
T117555-1ml
5-(tert-Butyldimethylsilyloxy)-1-pentanol
83067-20-3
1ml
$75.00 2023-05-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1270191-250mg
5-((tert-Butyldimethylsilyl)oxy)pentan-1-ol
83067-20-3 98%
250mg
¥37.00 2024-07-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T932040-250mg
5-((Tert-butyldimethylsilyl)oxy)pentan-1-ol
83067-20-3 ≥95%
250mg
¥94.50

5-(tert-Butyldimethylsilyloxy)-1-pentanol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  10 min, -78 °C; -78 °C → 23 °C; 3 h, 23 °C
Reference
Regioselectivity Influences in Platinum-Catalyzed Intramolecular Alkyne O-H and N-H Additions
Costello, Jeff P.; et al, Organic Letters, 2019, 21(24), 9934-9939

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  30 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  10 min, -78 °C; -78 °C → 23 °C; 3 h, 23 °C
Reference
Generation of α,β-unsaturated platinum carbenes from homopropargylic alcohols: rearrangements to polysubstituted furans
Allegretti, Paul A.; et al, Organic Letters, 2011, 13(21), 5924-5927

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Imidazole Solvents: Dichloromethane ;  rt → 0 °C; 90 min, 0 °C; 12 h, 0 °C → rt
Reference
Enantioselective synthesis of structurally intricate and complementary poly-oxygenated building blocks of spongistatin 1 (altohyrtin A)
Braun, Alain; et al, Collection of Czechoslovak Chemical Communications, 2009, 74(5), 651-769

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Aniline ,  Biphenyl Catalysts: Palladium(1+), [[3,4-bis(4-methoxyphenyl)-3-cyclobutene-1,2-diylidene]bis[[2,4,6… ;  4 h, 50 °C
Reference
Facile and Selective Deallylation of Allyl Ethers Using Diphosphinidenecyclobutene-Coordinated Palladium Catalysts
Murakami, Hiromi; et al, Journal of Organic Chemistry, 2004, 69(13), 4482-4486

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Zinc chloride ,  Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  rt
Reference
Zinc chloride
McGarvey, Glenn J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, 1, 1-20

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: Zinc chloride ,  Poly(methylhydrosiloxane) ,  Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  rt
Reference
Zinc chloride
McGarvey, Glenn J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2006, 1, 1-15

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  3 h, rt
Reference
The prenyl group: a versatile hydroxy protecting group, removable chemoselectively under mild conditions
Vatele, Jean-Michel, Tetrahedron, 2002, 58(28), 5689-5698

Synthetic Circuit 8

Reaction Conditions
1.1 Solvents: Dichloromethane
1.2 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone ,  Water
1.3 Reagents: Sodium bicarbonate Solvents: Water
Reference
An efficient and chemoselective cleavage of prenyl ethers with DDQ
Vatele, Jean-Michel, Synlett, 2002, (3), 507-509

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Iodine Solvents: Dichloromethane
Reference
Iodine in dichloromethane - a simple method for selective cleavage of prenyl ethers
Vatele, Jean-Michel, Synlett, 2001, (12), 1989-1991

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Methanol Catalysts: Silica Solvents: Methanol ;  4 h, rt
Reference
Deprotection of a silyl group with mesoporous silica
Itoh, Akichika; et al, Chemical & Pharmaceutical Bulletin, 2007, 55(6), 861-864

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Dimethylformamide ,  Triethylamine Catalysts: 4-(Dimethylamino)phenol Solvents: Dimethylformamide ,  Dichloromethane
1.2 Reagents: Triethylamine ,  tert-Butyldimethylsilyl chloride Catalysts: 4-(Dimethylamino)phenol Solvents: Dimethylformamide ,  Dichloromethane
Reference
Thermal and catalyzed intramolecular Diels-Alder cyclizations of 2,8,10-undecatrienals
Marshall, James A.; et al, Journal of Organic Chemistry, 1987, 52(7), 1236-45

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Ozone Catalysts: Palladium ,  Titanium (hexagonal mesoporous silica-supported) ,  Silica Solvents: Methanol
Reference
Selective acceleration for deprotection of benzyl ethers with Ti-HMS
Itoh, Akichika; et al, Tetrahedron Letters, 1998, 39(51), 9461-9464

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: N-Fluorobenzenesulfonimide Catalysts: DL-Proline Solvents: Ethanol ,  Dichloromethane ;  rt; 16 h, rt
1.2 Solvents: Diethyl ether ;  rt → -78 °C
1.3 Reagents: Sodium borohydride Solvents: Ethanol ,  Dichloromethane ;  30 min, rt; rt → 0 °C
1.4 Reagents: Ammonium chloride Solvents: Water ;  0 °C; 30 min, 0 °C → rt
Reference
A general, enantioselective synthesis of β- and γ-fluoroamines
O'Reilly, Matthew C.; et al, Tetrahedron Letters, 2013, 54(28), 3627-3629

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Ammonium persulfate ,  Oxygen Catalysts: Acridinium, 10-methyl-9-(2,4,6-trimethylphenyl)-, perchlorate (1:1) Solvents: Dichloromethane ,  Water ;  2 h, 20 - 30 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  20 - 30 °C
Reference
Oxidative Deprotection of p-Methoxybenzyl Ethers via Metal-Free Photoredox Catalysis
Ahn, Deok Kyun; et al, Journal of Organic Chemistry, 2019, 84(6), 3612-3623

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: tert-Butyl bromide Solvents: Acetonitrile ;  80 min, reflux
Reference
Mild deprotection of PMB ethers using tert-butyl bromide
Rival, Nicolas; et al, Tetrahedron Letters, 2015, 56(49), 6823-6826

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
Reference
Discovery of substituted biphenyl imidazoles as potent, bioavailable bombesin receptor subtype-3 agonists
He, Shuwen; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(6), 1913-1917

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Imidazole Solvents: Dimethylformamide ;  2 h, rt
2.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  3 h, rt
Reference
The prenyl group: a versatile hydroxy protecting group, removable chemoselectively under mild conditions
Vatele, Jean-Michel, Tetrahedron, 2002, 58(28), 5689-5698

Synthetic Circuit 18

Reaction Conditions
1.1 Solvents: Methanol
Reference
Selective deprotection of triethylsilyl group in the presence of tert-butyldimethylsilyl group with MCM-41/MeOH heterogeneous system
Itoh, Akichika; et al, Synlett, 1999, (3), 357-359

Synthetic Circuit 19

Reaction Conditions
1.1 Catalysts: Copper bromide (CuBr2) Solvents: Acetonitrile ;  2 h, rt
Reference
A facile and catalytic method for selective deprotection of tert-butyldimethylsilyl ethers with copper(II) bromide
Bhatt, Suchitra; et al, Tetrahedron Letters, 2006, 47(47), 8395-8399

Synthetic Circuit 20

Reaction Conditions
1.1 Catalysts: Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane
Reference
A convenient procedure for the monosilylation of symmetric 1,n-diols
McDougal, Patrick G.; et al, Journal of Organic Chemistry, 1986, 51(17), 3388-90

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol
Reference
The selective distinction of diethylisopropylsilyl ether in hydrogenolysis
Toshima, Kazunobu; et al, Tetrahedron Letters, 1990, 31(46), 6697-8

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Acetic acid ,  Water Solvents: Tetrahydrofuran
Reference
The diethylisopropylsilyl group: a new protecting group for alcohols
Toshima, Kazunobu; et al, Tetrahedron Letters, 1989, 30(46), 6413-16

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Methanesulfonic acid, 1,1,1-trifluoro-, cerium(4+) salt (4:1) Solvents: Acetonitrile ;  2 h, rt
Reference
Deprotection of tert-butyldimethylsilyl ethers promoted by cerium(IV) triflate
Bartoli, Giuseppe; et al, Tetrahedron Letters, 2002, 43(34), 5945-5947

Synthetic Circuit 24

Reaction Conditions
1.1 Reagents: Methanesulfonic acid, 1,1,1-trifluoro-, cerium(4+) salt (4:1) Solvents: Acetonitrile ;  1 h, rt
Reference
Deprotection of tert-butyldimethylsilyl ethers promoted by cerium(IV) triflate
Bartoli, Giuseppe; et al, Tetrahedron Letters, 2002, 43(34), 5945-5947

Synthetic Circuit 25

Reaction Conditions
1.1 Reagents: Imidazole Solvents: Dichloromethane
2.1 Reagents: Acetic acid ,  Water Solvents: Tetrahydrofuran
Reference
The diethylisopropylsilyl group: a new protecting group for alcohols
Toshima, Kazunobu; et al, Tetrahedron Letters, 1989, 30(46), 6413-16

5-(tert-Butyldimethylsilyloxy)-1-pentanol Raw materials

5-(tert-Butyldimethylsilyloxy)-1-pentanol Preparation Products

5-(tert-Butyldimethylsilyloxy)-1-pentanol Suppliers

SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:83067-20-3)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:83067-20-3)
A LA DING
anhua.mao@aladdin-e.com

5-(tert-Butyldimethylsilyloxy)-1-pentanol Related Literature

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Amadis Chemical Company Limited
(CAS:83067-20-3)5-(tert-Butyldimethylsilyloxy)-1-pentanol
A1207479
99%/99%
25g/100g
223.0/673.0